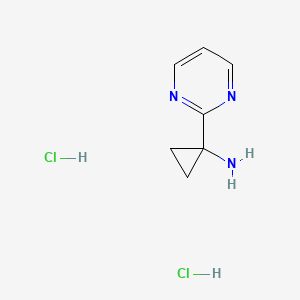
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Vue d'ensemble
Description
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3 and a molecular weight of 208.09 . This compound is characterized by the presence of a pyrimidine ring attached to a cyclopropane ring, which is further bonded to an amine group. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Méthodes De Préparation
The synthesis of 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride involves several steps. One common synthetic route includes the cyclization of a suitable pyrimidine derivative with a cyclopropane precursor under specific reaction conditions. The reaction typically requires the use of catalysts and controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or cyclopropane rings are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine or cyclopropane compounds.
Applications De Recherche Scientifique
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride: This compound has a similar pyrimidine ring but differs in the structure of the attached amine group.
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the pyrimidine ring but have different fused ring structures, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds also contain a fused ring system but differ in the specific ring structures and functional groups attached.
The uniqueness of this compound lies in its specific combination of the pyrimidine and cyclopropane rings, which imparts unique chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-pyrimidin-2-ylcyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(2-3-7)6-9-4-1-5-10-6;;/h1,4-5H,2-3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHPEBFLEMKIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














